molecular formula C17H19FN4O3 B5495444 3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide

3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide

Cat. No. B5495444
M. Wt: 346.36 g/mol
InChI Key: LHOLVJUKYZOERJ-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide” is a complex organic molecule that contains several functional groups, including a fluoro group, a pyrazole ring, a piperidine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, a six-membered ring with one nitrogen atom, is a common structural motif in many pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The fluoro group, the amide group, and the pyrazole ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its interactions with biological targets. For example, compounds with a piperidine ring have been found to exhibit a wide variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity and pharmacokinetics. It’s important to note that safety assessments should be conducted in accordance with regulatory guidelines .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing more efficient synthesis methods .

properties

IUPAC Name

3-fluoro-N-[2-[1-(2-hydroxyacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c18-13-3-1-2-12(10-13)17(25)20-15-4-7-19-22(15)14-5-8-21(9-6-14)16(24)11-23/h1-4,7,10,14,23H,5-6,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOLVJUKYZOERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC(=CC=C3)F)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide

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